Phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)
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Overview
Description
Phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)] is a complex organophosphorus compound It is characterized by its unique structure, which includes a decahydrodibenzo dioxacyclohexadecin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)] typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)] can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phosphine to a phosphine oxide.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce a variety of phosphine derivatives .
Scientific Research Applications
Phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)] has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)] exerts its effects involves its ability to act as a ligand in catalytic processes. It can coordinate with metal centers, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally include interactions with metal ions and other reactive species .
Comparison with Similar Compounds
Similar Compounds
- Phosphine, [(15aR)-7,8,9,10-tetrahydro-6H-dibenzo[b,d][1,6]dioxacycloundecin-1,15-diyl]bis[diphenyl-(9CI)]
- Phosphine, [(16aR)-6,7,8,9,10,11-hexahydrodibenzo[b,d][1,6]dioxacyclododecin-1,16-diyl]bis[diphenyl-(9CI)]
- Phosphine, [(19aR)-7,8,9,10,11,12,13,14-octahydro-6H-dibenzo[b,d][1,6]dioxacyclopentadecin-1,19-diyl]bis[diphenyl-(9CI)]
Uniqueness
What sets phosphine, [(20aR)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecin-1,20-diyl]bis[diphenyl-(9CI)] apart from similar compounds is its specific ring structure and the resulting steric and electronic properties. These unique features make it particularly effective in certain catalytic applications and provide distinct advantages in terms of reactivity and selectivity .
Properties
Molecular Formula |
C46H46O2P2 |
---|---|
Molecular Weight |
692.8 g/mol |
IUPAC Name |
(24-diphenylphosphanyl-9,18-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C46H46O2P2/c1-2-4-18-34-48-36-38-22-20-32-44(50(41-27-13-7-14-28-41)42-29-15-8-16-30-42)46(38)45-37(35-47-33-17-3-1)21-19-31-43(45)49(39-23-9-5-10-24-39)40-25-11-6-12-26-40/h5-16,19-32H,1-4,17-18,33-36H2 |
InChI Key |
PUIBDQOXALAGLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCOCC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(COCCC1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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